molecular formula C7H7ClNa2O6P2S B015491 Tiludronate disodium CAS No. 149845-07-8

Tiludronate disodium

Cat. No.: B015491
CAS No.: 149845-07-8
M. Wt: 362.57 g/mol
InChI Key: SKUHWSDHMJMHIW-UHFFFAOYSA-L
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Description

Tiludronate disodium, also known as tiludronic acid disodium salt, is a first-generation bisphosphonate compound. It is chemically known as (4-chlorophenyl)thio-methylene-1,1-bisphosphonate. This compound was developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification. This compound is primarily used in the treatment of Paget’s disease of bone and other bone resorption disorders .

Mechanism of Action

Target of Action

Tiludronate disodium, a bisphosphonate, primarily targets osteoclasts , the cells responsible for bone resorption . Osteoclasts play a crucial role in bone remodeling, a process that involves the breakdown and formation of bone tissue.

Mode of Action

This compound interacts with its targets, the osteoclasts, in a unique way. It inhibits protein-tyrosine-phosphatase , leading to the detachment of osteoclasts from the bone surface . Additionally, it inhibits the osteoclastic proton pump . These interactions disrupt the normal function of osteoclasts, reducing their ability to resorb bone .

Biochemical Pathways

Bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite . Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . Endocytic vesicles become acidified, releasing bisphosphonates into the cytosol of osteoclasts where they act .

Pharmacokinetics

This compound is poorly absorbed from the gastrointestinal tract, with a reported absolute bioavailability of approximately 6% . The elimination half-life in patients with normal renal function is approximately 150 hours . This can be significantly increased in subjects with severe renal impairment .

Result of Action

The primary result of this compound’s action is the prevention of bone resorption by osteoclasts . This leads to a reduction in bone turnover, as the degree of breakdown of bone is decreased . This is particularly beneficial in conditions like Paget’s disease of bone, where abnormal bone remodeling occurs .

Action Environment

The action of this compound is influenced by the acidity of the bone remodeling environment . The acidic environment, caused by bone resorption, triggers the release of this compound from the bone matrix into the resorption space . This leads to improved bone remodeling, decreased mineral loss, and alleviation of pain induced by abnormal osteolysis .

Biochemical Analysis

Biochemical Properties

Tiludronate disodium acts primarily on bone through a mechanism that involves inhibition of osteoclastic activity . It inhibits protein-tyrosine-phosphatase, leading to detachment of osteoclasts from the bone surface . It also inhibits the osteoclastic proton pump .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It reduces cell energy and leads to apoptosis by competitively inhibiting ATP in the cell . Decreased levels of osteoclasts subsequently reduce the degree of breakdown of bone and bone turnover .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of osteoclasts, the primary cell responsible for the breakdown of bone required for bone remodeling . Non-nitrogenous bisphosphonates like this compound are metabolized by osteoclasts to compounds that replace a portion of the adenosine triphosphate (ATP) molecule, making it non-functional .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to exert a dose-dependent inhibitory activity on bone resorption in a series of in vivo studies . The inhibition of bone resorption was assessed by measurement of the calcaemia, of the resorption of hydroxyapatite crystal plaques, of the bone density associated with calcium, phosphorus and hydroxyproline quantification .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving dogs, this compound was found to improve structural changes and symptoms of osteoarthritis .

Metabolic Pathways

This compound and other bisphosphonates were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification .

Transport and Distribution

This compound is widely distributed to bone and soft tissues. Over a period of days, loss of drug occurs from most tissues with the exception of bone and cartilage .

Subcellular Localization

The primary target of this compound’s pharmacological action is considered to be osteoclasts . It inhibits the activity of the osteoclasts by promoting the inhibition of bone resorption .

Preparation Methods

Tiludronate disodium can be synthesized through various synthetic routes. One common method involves the reaction of (4-chlorophenyl)thiomethylphosphonic acid with sodium hydroxide to form the disodium salt. The reaction conditions typically involve heating the reactants in an aqueous solution, followed by purification through crystallization .

In industrial production, this compound is produced by Sanofi Aventis. The compound is synthesized in a controlled environment to ensure high purity and consistency. The final product is often obtained as a hydrate, which is then dried and packaged for medical use .

Chemical Reactions Analysis

Tiludronate disodium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tiludronate disodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Tiludronate disodium is similar to other bisphosphonates such as etidronic acid and clodronic acid. it has unique properties that make it distinct:

This compound’s unique mechanism of action and its specific applications in treating bone resorption disorders make it a valuable compound in both research and clinical settings.

Properties

IUPAC Name

disodium;[(4-chlorophenyl)sulfanyl-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO6P2S.2Na/c8-5-1-3-6(4-2-5)17-7(15(9,10)11)16(12,13)14;;/h1-4,7H,(H2,9,10,11)(H2,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUHWSDHMJMHIW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(P(=O)(O)[O-])P(=O)(O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClNa2O6P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89987-06-4 (Parent)
Record name Tiludronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048621
Record name Tiludronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149845-07-8
Record name Tiludronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiludronate disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149845-07-8
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TILUDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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